ethyl 2-(2-{[5-(furan-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-{[5-(furan-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H20N4O5S3 and its molecular weight is 492.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 492.05958327 g/mol and the complexity rating of the compound is 717. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Ethyl 2-(2-{[5-(furan-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex compound that incorporates several pharmacologically active moieties. This article explores its biological activity, focusing on its potential as an anticancer agent and its antimicrobial properties.
Overview of Thiadiazole Derivatives
1,3,4-Thiadiazole derivatives have garnered significant attention due to their diverse biological activities. These compounds are known to exhibit antimicrobial , antitumor , anti-inflammatory , and antiviral properties. The presence of the thiadiazole ring is crucial for these activities, making it a valuable scaffold for drug development .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown promising results against various cancer cell lines:
- Cytotoxicity Studies : A review indicated that several thiadiazole derivatives demonstrated significant cytotoxic effects against multiple cancer cell lines such as HEPG2 (liver), HeLa (cervical), and SW1116 (colon) with EC50 values ranging from 10.28 µg/mL to 12.57 µM .
- Mechanism of Action : The anticancer activity is often linked to their ability to inhibit focal adhesion kinase (FAK), which plays a critical role in cancer cell proliferation and survival. Notably, some derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .
Case Studies
Compound | Cell Line | EC50 Value | Notes |
---|---|---|---|
Compound 18 | HEPG2 | 10.28 µg/mL | Most potent among tested derivatives |
Compound 23 | Multiple (T47D, HT-29) | 12.57 ± 0.6 µM | Good antiproliferative activity without toxicity to normal cells |
Compound 21 | SK-MEL-2 | 4.27 µg/mL | Significant inhibition of skin cancer cell growth |
Antimicrobial Properties
In addition to anticancer effects, thiadiazole derivatives have shown notable antimicrobial activity:
- Bacterial Inhibition : Compounds derived from the thiadiazole framework have been reported to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, some derivatives exhibited MIC values as low as 62.5 μg/mL against Staphylococcus aureus .
- Fungal Activity : Certain thiadiazole derivatives have also demonstrated antifungal activity against species like Candida albicans and Aspergillus niger, with inhibition rates up to 66% compared to standard antifungals .
Summary of Antimicrobial Activity
Compound | Target Organism | MIC Value | Activity |
---|---|---|---|
Compound 8d | A. niger | 32–42 μg/mL | Significant antifungal activity |
Compound 19 | S. aureus | 62.5 μg/mL | Moderate antibacterial activity |
Properties
IUPAC Name |
ethyl 2-[2-[[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S3/c1-3-28-18(27)14-11-6-4-8-13(11)31-17(14)21-15(25)10(2)30-20-24-23-19(32-20)22-16(26)12-7-5-9-29-12/h5,7,9-10H,3-4,6,8H2,1-2H3,(H,21,25)(H,22,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGMEQBWLJVZDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=NN=C(S3)NC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401101087 | |
Record name | Ethyl 2-[[2-[[5-[(2-furanylcarbonyl)amino]-1,3,4-thiadiazol-2-yl]thio]-1-oxopropyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401101087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477580-24-8 | |
Record name | Ethyl 2-[[2-[[5-[(2-furanylcarbonyl)amino]-1,3,4-thiadiazol-2-yl]thio]-1-oxopropyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477580-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-[[2-[[5-[(2-furanylcarbonyl)amino]-1,3,4-thiadiazol-2-yl]thio]-1-oxopropyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401101087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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